PM226

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

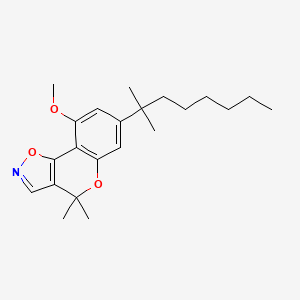

“7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” is a chemical compound . It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Chemical Reactions Analysis

The specific chemical reactions involving “7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” are not detailed in the sources retrieved.科学研究应用

神经性疼痛管理

P2X7受体调节

选择性CB2受体激动剂

总之,PM226作为一种CB2受体激动剂的独特特征为解决神经性疼痛和相关疾病打开了令人兴奋的可能性。进一步的研究将揭示其他应用并完善其治疗潜力。 🌟

未来方向

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

作用机制

Target of Action

PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .

Mode of Action

This compound binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .

Biochemical Pathways

The activation of CB2R by this compound promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .

Pharmacokinetics

It’s important to note that the physicochemical properties of cb2r ligands, including this compound, have been optimized for drug-like properties and oral administration .

Result of Action

Continuous administration of this compound decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .

生化分析

Biochemical Properties

PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range . It has negligible affinity for the CB1 receptor and no activity at the GPR55 . The nature of these interactions is primarily through binding to the CB2 receptor, which triggers a series of biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with the CB2 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress neuroinflammation by reducing microglial activation in a multiple sclerosis mouse model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB2 receptor, which is known to show agonist activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease the volume of the striatal lesion caused by Malonate over time This suggests that this compound may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to reduce the volume of edema observed in Malonate-lesioned rats at the dose of 1 mg/kg

Metabolic Pathways

Given its interaction with the CB2 receptor, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it is likely that it interacts with transporters or binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely that it is localized to areas of the cell where this receptor is present

属性

IUPAC Name |

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWIRWAAMNBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447440.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)

![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)

![6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447461.png)